Sulfo-Cy3 amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

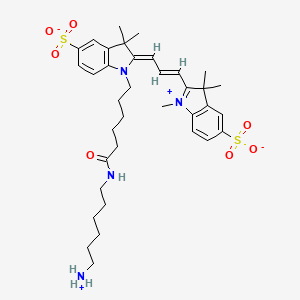

C36H50N4O7S2 |

|---|---|

Molekulargewicht |

714.9 g/mol |

IUPAC-Name |

(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) |

InChI-Schlüssel |

ZVOZJQQPUBRDRD-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Sulfo-Cy3 amine chemical structure?

An In-depth Technical Guide to Sulfo-Cy3 Amine for Researchers and Scientists

This compound is a water-soluble fluorescent dye widely utilized in biological and biomedical research for labeling various biomolecules, including proteins, antibodies, and nucleic acids.[1] As a derivative of the cyanine (B1664457) dye Cy3, it features sulfonate groups that significantly enhance its hydrophilicity, making it highly suitable for applications in aqueous environments without the need for organic solvents.[1][2][3] The presence of a primary amine group allows for its covalent conjugation to molecules containing carboxyl groups or other electrophilic substances.[2][4][5] This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and a generalized workflow for its application in bioconjugation.

Chemical Structure and Properties

This compound belongs to the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge.[6] The addition of sulfonate groups prevents aggregation and improves solubility, while the terminal primary amine serves as a reactive handle for covalent bond formation, typically through an amide linkage with carboxylic acids or activated esters.[2][5][7]

The IUPAC name for the structure is 1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate.[8] It is a highly photostable dye with bright orange fluorescence, making it readily detectable.[9][10][11] Its fluorescence is insensitive to pH in the range of 4 to 10.[5][7]

Core Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂[4][8][9][10] |

| Molecular Weight | ~714.94 g/mol [8][9][10] |

| Excitation Maximum (λex) | ~548 nm[4][9][10] |

| Emission Maximum (λem) | ~563 nm[4][9][10] |

| Molar Extinction Coefficient | ~162,000 cm⁻¹M⁻¹[4][9][10] |

| Fluorescence Quantum Yield | ~0.1[4][9][10] |

| Solubility | Water, DMSO, DMF, Alcohols[4][10][11] |

| Appearance | Dark red solid[9][10][11] |

| Storage Conditions | -20°C, protected from light and moisture[2][4][9] |

Experimental Protocol: Protein Labeling

This section details a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The amine group on the dye reacts with carboxyl groups on the target protein, often activated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or with pre-activated esters like NHS (N-Hydroxysuccinimide) esters on the protein. The following protocol is adapted for labeling proteins using a closely related derivative, Sulfo-Cy3 NHS ester, which targets primary amines on the protein. The principles of dye preparation, reaction, and purification are broadly applicable.

1. Preparation of Protein and Dye Solutions

-

Protein Solution (Solution A):

-

Prepare the protein solution at a concentration of 2-10 mg/mL for optimal labeling efficiency.[12]

-

The protein must be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete for reaction with the dye and must be avoided.[12]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.[12]

-

-

Dye Stock Solution (Solution B):

-

Dissolve the Sulfo-Cy3 reagent (e.g., Sulfo-Cy3 NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.[12]

-

Mix thoroughly by vortexing. This solution should be prepared fresh and used promptly, as its reactivity decreases over time.[12][13] It can be stored for short periods at -20°C, protected from light and moisture.[13]

-

2. Calculation of Dye-to-Protein Molar Ratio

The efficiency of labeling depends on the molar ratio of dye to protein. An optimal ratio is typically between 2 and 10, depending on the specific protein and dye.[13] Over-labeling can negatively impact the protein's function.[13]

-

Example Calculation (for an antibody):

-

Calculate the moles of protein:

-

Moles of IgG = (Volume in L × Concentration in g/L) / Molecular Weight of IgG (approx. 150,000 g/mol)[12]

-

-

Calculate the required moles of dye for a 10:1 molar ratio:

-

Moles of Dye = Moles of IgG × 10[12]

-

-

Calculate the volume of dye stock solution needed:

-

Volume of Dye (µL) = (Moles of Dye × Molecular Weight of Dye) / Concentration of Dye Stock (mg/µL)[12]

-

-

3. Conjugation Reaction

-

Slowly add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently mixing.[12]

-

Avoid vigorous vortexing to prevent protein denaturation.[12]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate

After incubation, the unreacted, free dye must be separated from the labeled protein.

-

Prepare a size-exclusion chromatography column, such as Sephadex G-25, according to the manufacturer's instructions.[12][13]

-

Load the reaction mixture onto the top of the column.[12][13]

-

Elute the conjugate using an appropriate buffer (e.g., PBS at pH 7.2-7.4).[12][13]

-

The labeled protein will elute first due to its larger size, while the smaller, unconjugated dye molecules are retained longer.

-

Collect the colored fractions corresponding to the labeled protein and combine them.[12][13]

Visualized Workflow: Bioconjugation Process

The following diagram illustrates the general workflow for a protein labeling experiment using Sulfo-Cy3.

Caption: General workflow for protein labeling with Sulfo-Cy3 dye.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 4. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Sulfo-Cyanine3 amine | C36H50N4O7S2 | CID 126455644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 11. Sulfo-Cyanine3 amine [amp.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to the Fluorescent Properties of Sulfo-Cy3 Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core fluorescent properties, spectral characteristics, and relevant experimental methodologies for Sulfo-Cy3 amine, a key fluorescent probe used in biological research and diagnostics.

Introduction to this compound

This compound is a water-soluble, orange-fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The inclusion of sulfonate (Sulfo) groups significantly enhances its hydrophilicity, making it highly soluble in aqueous buffers and ideal for labeling biological molecules without causing aggregation.[2][3][4] Its primary amine group allows for covalent conjugation to molecules containing electrophilic groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of activators like EDC), forming stable amide bonds.[1][5] This makes it a versatile tool for labeling proteins, antibodies, and nucleic acids.[3] The dye is known for its high photostability, bright fluorescence, and a high extinction coefficient.[6][7] Its fluorescence is notably stable across a wide pH range, typically from pH 4 to 10.[1]

Core Fluorescent and Spectroscopic Properties

The efficiency and utility of a fluorophore are defined by several key quantum-mechanical parameters. The properties of this compound are summarized below. Note that minor variations in reported values exist between suppliers, which can be attributed to different measurement conditions (e.g., solvent, pH, conjugation state).

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 548 nm - 555 nm | [1][5][6][7][8] |

| Emission Maximum (λem) | 563 nm - 572 nm | [1][5][6][7][8] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][5][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [5][6][7] |

| Fluorescence Lifetime (τ) | ~180 ps (free dye in buffer) | [9] |

| Recommended Laser Lines | 532 nm or 555 nm | [1] |

| Recommended Filter Sets | TRITC (tetramethylrhodamine) | [1] |

-

Excitation and Emission: this compound absorbs light most efficiently in the green-yellow region of the spectrum and emits in the orange-red region. The difference between the excitation and emission maxima is known as the Stokes Shift.

-

Extinction Coefficient: This value indicates how strongly the dye absorbs light at its excitation maximum. The high extinction coefficient of Sulfo-Cy3 contributes to its brightness.

-

Quantum Yield: This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield of 0.1 indicates that for every 10 photons absorbed, 1 is emitted as fluorescence.[5][6][7]

-

Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The lifetime of free Cy3 dye is very short; however, it can increase significantly (e.g., to ~2.0 ns) when conjugated to biomolecules like DNA, a phenomenon attributed to restricted photoisomerization.[9][10]

Visualizing the Fluorescence Process

The fundamental process of fluorescence, involving absorption of a photon and subsequent emission at a longer wavelength, can be visualized with a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism of Sulfo-Cy3.

Experimental Protocols

Accurate characterization of fluorescent properties requires standardized methodologies. Below are outlines for key experiments.

This protocol determines the peak wavelengths for absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., water, DMSO).[11] A concentration resulting in an absorbance between 0.05 and 0.1 at the absorption maximum is recommended to avoid inner filter effects.

-

Instrumentation: Use a UV-Visible spectrophotometer for absorbance and a spectrofluorometer for emission measurements.[11]

-

Absorption Spectrum:

-

Place the sample in a standard 1 cm path length quartz cuvette.[11]

-

Use the buffer/solvent as a blank reference.

-

Scan a wavelength range that brackets the expected maximum (e.g., 400 nm to 650 nm).

-

The wavelength with the highest absorbance is the absorption maximum (λabs).

-

-

Emission Spectrum:

-

Transfer the sample to a quartz fluorescence cuvette.

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs (e.g., 555 nm).

-

Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 560 nm to 750 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

The quantum yield is typically measured by comparing the fluorescence intensity of the sample to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.

Methodology:

-

Select a Standard: Choose a reference standard with an overlapping absorption profile. For Sulfo-Cy3, a standard like Rhodamine 6G in ethanol (B145695) (Φ ≈ 0.95) can be used, though correction factors for instrument sensitivity are required.

-

Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to ensure linearity.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Excite each solution at the same wavelength used for the absorbance measurement.

-

Record the integrated fluorescence emission spectrum for each solution.

-

-

Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts sample and std refer to the sample and the standard, respectively.

By plotting integrated fluorescence intensity versus absorbance for both the sample and the standard, the slope of the lines can be used in place of the I/A ratio for a more robust calculation.

-

Experimental Workflow Visualization

The logical flow for characterizing a fluorescent dye like this compound is depicted below.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 8. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to Sulfo-Cy3 Amine for Researchers and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble fluorescent dye widely utilized in biological and biomedical research for the labeling and detection of biomolecules.[1] Its incorporation of sulfonate groups enhances its hydrophilicity, making it particularly suitable for applications in aqueous environments, such as the labeling of proteins, nucleic acids, and other biomolecules.[1][2] This guide provides an in-depth overview of its spectral properties, experimental protocols for its application, and a visual representation of a typical experimental workflow.

The fluorescence of Sulfo-Cy3 is bright and readily detectable, with an orange-red emission.[1] It is known for its high photostability and a quantum yield that, while variable depending on its conjugation state, contributes to its strong fluorescent signal.[3][4][5][6] The primary amine group allows for its covalent attachment to various electrophilic groups or to carboxylic acids through the use of activating agents.[2][7]

Quantitative Spectral and Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its characteristics.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 548 - 576 nm | [3][4][7][8][9] |

| Emission Maximum (λem) | 563 - 603 nm | [3][4][7][8][9] |

| Molar Extinction Coefficient | 139,000 - 162,000 M⁻¹cm⁻¹ | [3][4][7][8][9] |

| Fluorescence Quantum Yield | ~0.1 - 0.11 | [3][4][8][9] |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [4][9] |

| Molecular Weight | ~715 g/mol | [4][9] |

| Solubility | Water, DMSO, DMF, Alcohols | [4][7][9] |

Experimental Protocol: Labeling of a Protein with this compound using EDC Chemistry

This protocol provides a detailed methodology for the covalent conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for stabilization.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS, pH 6.0-7.5)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for enhanced solubility)

-

Activation/Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMSO

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 2-10 mg/mL.[10] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[10]

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare a 100 mM stock solution of EDC in cold Activation/Reaction Buffer.

-

Immediately before use, prepare a 100 mM stock solution of NHS or Sulfo-NHS in cold Activation/Reaction Buffer.

-

-

Activation of Carboxylic Acids:

-

To the protein solution, add the EDC and NHS/Sulfo-NHS solutions to a final concentration of 5 mM and 10 mM, respectively.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups on the protein to form a more stable amine-reactive ester.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10 to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction for 2 hours at room temperature, protected from light, with continuous gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled protein, which will be visually colored.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~550 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting the A280 reading for the absorbance of the dye at that wavelength.

-

-

Storage:

-

Store the purified Sulfo-Cy3-labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like BSA (0.1%) can help prevent denaturation and surface adhesion during storage.[11]

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the protein labeling experiment and a generalized signaling pathway that could be studied using Sulfo-Cy3 labeled probes.

Caption: Workflow for labeling proteins with this compound.

Caption: Ligand-receptor signaling pathway studied with a Cy3-labeled ligand.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.aatbio.com [docs.aatbio.com]

Unlocking Cellular Insights: A Technical Guide to Sulfo-Cy3 Amine-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester, a powerful tool for fluorescently labeling biomolecules. Designed for professionals in research and drug development, this document provides a comprehensive overview of its amine-reactive chemistry, detailed experimental protocols, and its application in elucidating complex signaling pathways.

The Core of Amine-Reactive Labeling: Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is a bright, water-soluble cyanine (B1664457) dye that is widely used for covalently attaching a fluorescent tag to proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][2] The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[3][4]

The "Sulfo" prefix indicates the presence of sulfonate groups on the cyanine dye structure. These negatively charged groups impart excellent water solubility to the molecule, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins.[5] This hydrophilicity also helps to reduce the tendency of the dye to aggregate, leading to more reliable and reproducible labeling.

The reaction between the Sulfo-Cy3 NHS ester and a primary amine results in the formation of a stable, covalent amide bond, with the NHS moiety being released as a byproduct. This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 7.2 to 8.5.[3][6] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired labeling reaction.[3][4][6]

Quantitative Data for Precise Application

For reproducible and quantifiable results, a thorough understanding of the physicochemical properties of Sulfo-Cy3 NHS ester is essential. The following tables summarize key quantitative data for this reagent.

| Property | Value | Reference |

| Molecular Weight | ~766 g/mol | [1] |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Solubility | Water, DMSO, DMF | [5] |

| Optimal pH for Labeling | 7.2 - 8.5 | [3][6] |

Experimental Protocols for Successful Labeling

This section provides a detailed methodology for labeling proteins with Sulfo-Cy3 NHS ester, including essential steps for preparation, reaction, and purification.

Materials

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Sulfo-Cy3 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Detailed Methodology

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and other nucleophiles, as these will compete with the labeling reaction.[3]

-

If necessary, perform a buffer exchange into an appropriate amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.

-

The recommended protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis of the NHS ester.[3][7]

-

-

Dye Preparation:

-

Shortly before use, prepare a stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired dye-to-protein molar ratio.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to the optimal range of 8.0-8.5 using the reaction buffer (e.g., 0.1 M sodium bicarbonate).[7][8]

-

Calculate the required volume of the Sulfo-Cy3 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. An initial ratio of 10:1 (dye:protein) is often a good starting point, but this may need to be optimized for your specific protein.[7][9]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C to minimize hydrolysis of the NHS ester.[3][4]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis.[7] This step is crucial to reduce background fluorescence in downstream applications.

-

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for Sulfo-Cy3).

The following formula can be used to calculate the DOL:

Where:

-

A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

A_280 = Absorbance of the conjugate at 280 nm.

-

ε_prot = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength (in M⁻¹cm⁻¹).

-

CF = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).

Troubleshooting Common Issues

-

Low Labeling Efficiency:

-

Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[3]

-

Ensure the protein buffer is free of competing amines.[3]

-

Increase the dye-to-protein molar ratio.

-

Increase the protein concentration.[3]

-

Perform the reaction at 4°C for a longer duration to minimize NHS ester hydrolysis.[3]

-

-

Protein Precipitation:

-

This may occur if the protein is over-labeled. Reduce the dye-to-protein molar ratio.

-

Ensure the concentration of organic solvent (from the dye stock) in the final reaction mixture is low (typically <10%).

-

-

High Background Fluorescence:

-

Ensure thorough removal of unreacted dye by optimizing the purification step (e.g., longer dialysis, using a fresh desalting column).

-

Visualizing Cellular Processes and Signaling Pathways

Sulfo-Cy3 labeled biomolecules are invaluable tools for visualizing a wide array of cellular processes and dissecting signaling pathways. The high water solubility and bright fluorescence of Sulfo-Cy3 make it particularly well-suited for these applications.

Receptor Trafficking and Internalization

A common application is the study of G-protein coupled receptor (GPCR) and growth factor receptor signaling. By labeling a ligand (e.g., a peptide or a small molecule) with Sulfo-Cy3, researchers can visualize its binding to the receptor on the cell surface and track the subsequent internalization and trafficking of the receptor-ligand complex.[10][11] This provides critical insights into receptor desensitization, recycling, and degradation pathways.

Visualizing Signaling Complexes

Fluorescently labeled antibodies against specific signaling proteins can be used in immunofluorescence microscopy to visualize the localization and co-localization of these proteins within the cell. For example, by using a Sulfo-Cy3 labeled secondary antibody, one can visualize the recruitment of signaling molecules to activated receptors at the plasma membrane or within endosomes.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanism and a typical experimental workflow for using Sulfo-Cy3 in signaling studies.

By providing a robust and versatile method for fluorescently tagging biomolecules, Sulfo-Cy3 NHS ester continues to be an indispensable reagent for researchers and scientists striving to unravel the intricate complexities of cellular function and signaling. Its ease of use, coupled with its excellent photophysical properties, ensures its place at the forefront of biological and biomedical research.

References

- 1. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. jenabioscience.com [jenabioscience.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy3 Amine: A Technical Guide for Labeling Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the reaction chemistry, experimental protocols, and key photophysical properties to enable researchers to effectively utilize this versatile fluorophore in their studies.

Introduction to this compound

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a primary amine group and sulfonate groups. The sulfonate moieties impart excellent water solubility, making it ideal for labeling biological macromolecules in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.[1][2] The primary amine group serves as the reactive handle for covalently attaching the dye to target biomolecules.[3]

The bright orange fluorescence, high photostability, and pH insensitivity (from pH 4 to 10) of Sulfo-Cy3 make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and bioconjugation assays.[4]

Photophysical Properties

The performance of a fluorescent dye is dictated by its photophysical properties. Sulfo-Cy3 exhibits excellent brightness and spectral characteristics suitable for detection with common fluorescence instrumentation.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λmax) | ~548 - 555 nm | [3][5][6] |

| Maximum Emission Wavelength (λem) | ~563 - 572 nm | [3][5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M-1cm-1 | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][5] |

| Fluorescence Lifetime (τ) | ~0.18 ns (free dye in solution) | [7] |

| Solubility | High in water, DMSO, DMF | [3][5] |

Note: Photophysical properties, particularly quantum yield and fluorescence lifetime, can be influenced by the local environment and conjugation to a biomolecule. For instance, the quantum yield and lifetime of Cy3 have been observed to change upon covalent attachment to DNA.[7][8][9]

Labeling Chemistry: Targeting Carboxyl Groups

The primary amine of this compound is a nucleophile that reacts with electrophilic groups. For labeling proteins and nucleic acids, this typically involves the formation of a stable amide bond with a carboxyl group.

Reaction Mechanism

Direct reaction between an amine and a carboxylic acid to form an amide bond is inefficient under physiological conditions. Therefore, a carboxyl-activating agent is required. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysulfosuccinimide (sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.

The labeling process proceeds in two main steps:

-

Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a protein (from aspartic or glutamic acid residues) or a modified nucleic acid to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The primary amine of this compound then attacks the O-acylisourea intermediate, displacing the EDC byproduct and forming a stable amide bond.

The addition of sulfo-NHS stabilizes the reactive intermediate by converting it to a more stable sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solution and reacts efficiently with the amine.

Figure 1. Reaction mechanism for labeling carboxyl groups with this compound.

Experimental Protocols

Labeling Proteins

This protocol describes a general method for labeling proteins with this compound using EDC and sulfo-NHS. Optimization of the dye-to-protein molar ratio may be necessary for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF for dye stock solution

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer.

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Activation of Protein Carboxyl Groups:

-

Add EDC and sulfo-NHS to the protein solution. A final concentration of 2-5 mM EDC and 5-10 mM sulfo-NHS is a good starting point.

-

Incubate for 15-30 minutes at room temperature.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the activated protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is recommended for initial optimization.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

-

Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

-

Figure 2. Experimental workflow for labeling proteins with this compound.

Labeling Nucleic Acids

Labeling native DNA or RNA with this compound is challenging due to the lack of accessible carboxyl groups. Therefore, a modification to introduce carboxyl groups is necessary. One common method is to use oligonucleotides synthesized with a carboxyl-modifier at the 5' or 3' end.

Materials:

-

5'- or 3'-carboxyl-modified oligonucleotide

-

This compound

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.0

-

Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the carboxyl-modified oligonucleotide in the Activation Buffer.

-

-

Activation of Oligonucleotide Carboxyl Group:

-

Add EDC and sulfo-NHS to the oligonucleotide solution.

-

-

Labeling Reaction:

-

Add this compound to the activated oligonucleotide.

-

Adjust the pH to 7.5-8.0 with the Coupling Buffer.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

-

Purification of Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from excess dye and reagents using ethanol precipitation or reverse-phase HPLC.

-

An alternative strategy for labeling nucleic acids involves the enzymatic incorporation of amine-modified nucleotides (e.g., aminoallyl-dUTP) to introduce primary amines, which can then be labeled with an amine-reactive dye.[10][11][12] However, this is not directly applicable for this compound, which itself contains the amine.

Figure 3. Logical relationship for labeling nucleic acids with this compound.

Applications

Fluorescently labeled proteins and nucleic acids are indispensable tools in modern biological research. Sulfo-Cy3 labeled biomolecules can be used in a wide array of applications, including:

-

Fluorescence Microscopy: Visualization of the localization and trafficking of proteins and nucleic acids within cells.

-

Flow Cytometry: Identification and sorting of cells based on the presence of a labeled biomolecule.

-

Immunoassays: Detection and quantification of antigens or antibodies in ELISA-based assays.

-

Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA sequences in cells and tissues.[13]

-

Protein-Nucleic Acid Interaction Studies: Investigating the binding and dynamics of protein-DNA or protein-RNA complexes.

Conclusion

This compound is a highly water-soluble and photostable fluorescent dye that provides a robust method for labeling proteins and modified nucleic acids. The straightforward EDC/sulfo-NHS chemistry for targeting carboxyl groups allows for the creation of stable, fluorescently labeled biomolecules for a multitude of research applications. Careful optimization of labeling conditions and thorough purification are crucial for obtaining high-quality conjugates and reliable experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. tandfonline.com [tandfonline.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to Sulfo-Cy3 Amine for First-Time Users

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals who are new to using Sulfo-Cy3 amine. This document provides the foundational knowledge, key technical data, and detailed protocols necessary for the successful application of this versatile fluorescent dye in various research and development settings.

Introduction to this compound

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] Its chemical structure is characterized by two key features: sulfonic acid groups that impart high water solubility and a primary amine group that serves as a reactive handle for bioconjugation.[4][] This combination makes this compound an excellent candidate for labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids, in aqueous environments without the need for organic co-solvents.[3][4][6] The dye exhibits a strong fluorescence emission in the orange-red region of the visible spectrum, making it compatible with standard fluorescence microscopy and other fluorescence-based detection methods.[2][4]

Core Properties and Technical Data

A thorough understanding of the physicochemical and spectral properties of this compound is critical for its effective use. The following tables summarize the key quantitative data for this fluorophore.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [7] |

| Molecular Weight | ~715 g/mol | [7] |

| Solubility | Highly soluble in water, DMSO, DMF, and alcohols | [7][8] |

| Appearance | Dark red solid | [8] |

| Purity | Typically ≥95% | [7][8] |

Spectral Properties

| Property | Value | References |

| Excitation Maximum (λex) | 548 nm | [1][7][8][9] |

| Emission Maximum (λem) | 563 nm | [1][7][8][9] |

| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [1][7][8][9] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1][7][8] |

| Correction Factor (CF₂₆₀) | 0.03 | [1][8] |

| Correction Factor (CF₂₈₀) | 0.06 | [1][8] |

Storage and Stability

| Condition | Recommendation | References |

| Long-term Storage | -20°C, desiccated and protected from light | [1][7][10] |

| Stock Solution in Solvent | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [4][10] |

| Shipping | Ambient temperature | [7] |

Experimental Protocols and Methodologies

The primary amine group on this compound allows for its conjugation to molecules containing a variety of functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), as well as aldehydes and ketones.[2][7] The following protocols provide a general framework for the labeling of proteins and antibodies.

Protein and Antibody Labeling

This protocol describes the conjugation of this compound to a protein or antibody containing accessible carboxylic acid groups. This reaction typically requires the use of a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl groups for reaction with the amine dye.

Materials:

-

Protein or antibody solution (in an amine-free buffer, such as MES or PBS, pH 6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance reaction efficiency)

-

Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

-

Prepare the Dye Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 1-10 mg/mL.

-

Activate Carboxyl Groups: Add a 10- to 20-fold molar excess of EDC (and optionally NHS/Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction: Add the dissolved this compound to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically but can be started at a 10:1 to 20:1 ratio.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 548 nm (for the dye).

Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

-

A_max = Absorbance of the conjugate at 548 nm

-

A₂₈₀ = Absorbance of the conjugate at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of Sulfo-Cy3 at 548 nm (162,000 M⁻¹cm⁻¹)

-

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.06)

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Caption: Workflow for labeling antibodies with this compound.

Caption: EDC-mediated conjugation of this compound to a carboxyl group.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive dye or crosslinkers- Presence of amine-containing buffers (e.g., Tris, glycine)- Incorrect pH of the reaction buffer- Insufficient molar excess of dye or crosslinker | - Use fresh dye and crosslinker solutions.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is optimal for the chosen crosslinker chemistry.- Optimize the molar ratio of dye and crosslinker to the protein. |

| Protein Precipitation | - High concentration of organic solvent (if used)- Protein instability at the reaction pH- Over-labeling of the protein | - Use water-soluble this compound to avoid organic solvents.- Adjust the reaction buffer composition or pH.- Reduce the molar ratio of dye to protein or shorten the reaction time. |

| High Background Fluorescence | - Incomplete removal of unconjugated dye | - Ensure thorough purification of the conjugate, potentially using a longer chromatography column or a different purification method (e.g., dialysis). |

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for the labeling of biomolecules in aqueous environments. Its high water solubility, bright fluorescence, and photostability make it an ideal choice for a wide range of applications in research and drug development. By understanding its core properties and following the detailed protocols outlined in this guide, even first-time users can achieve successful and reproducible results in their labeling experiments.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 8. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Sulfo-Cy3 Amine and Other Cyanine Dyes for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine and a comparative analysis with other commonly used cyanine (B1664457) dyes. This document is designed to assist researchers in making informed decisions for their specific experimental needs, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction to Cyanine Dyes in Research

Cyanine dyes are a class of synthetic fluorescent molecules that are indispensable tools in modern biological and biomedical research. Their utility stems from their bright fluorescence, high molar extinction coefficients, and the ability to be chemically modified with various reactive groups for covalent labeling of biomolecules such as proteins, nucleic acids, and antibodies. These fluorescent labels are instrumental in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and FRET-based studies of molecular interactions.

This compound is a derivative of the popular Cyanine 3 (Cy3) dye, distinguished by the presence of a sulfonate group and a primary amine. The sulfonate group significantly enhances its water solubility, making it particularly well-suited for labeling reactions in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biological samples. The primary amine group allows for its covalent attachment to biomolecules through reactions with carboxylic acids or activated esters.

Comparative Analysis of Cyanine Dyes

The selection of an appropriate fluorescent dye is critical for the success of any fluorescence-based experiment. Factors to consider include the spectral properties of the dye, its brightness (a function of both molar extinction coefficient and quantum yield), photostability, and chemical reactivity. Below are tables summarizing the key quantitative data for this compound and a selection of comparable cyanine and other fluorescent dyes.

Table 1: Spectral and Physicochemical Properties of Amine-Reactive Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) | Key Features |

| This compound | 548 | 563 | 162,000 | 0.1 | 714.94 | High water solubility, reacts with carboxyl groups. |

| Cy3 amine | 555 | 570 | 150,000 | 0.31 | 627.73 | Standard Cy3 amine, less water-soluble than sulfo- version. |

| Sulfo-Cy3.5 amine | 576 | 603 | 139,000 | 0.11 | - | Red-shifted alternative to Sulfo-Cy3. |

| Sulfo-Cy5 amine | 646 | 662 | 271,000 | 0.28 | 740.98 | Far-red emitting, high water solubility. |

| Cy5 amine | 646 | 662 | 250,000 | 0.2 | 653.8 | Standard far-red amine-reactive dye. |

| Alexa Fluor™ 555 NHS Ester | 555 | 565 | 150,000 | 0.1 | ~1250 | Photostable and bright Cy3 alternative. |

| DyLight™ 550 NHS Ester | 562 | 576 | 150,000 | - | ~1040 | Bright and photostable Cy3 alternative. |

| Alexa Fluor™ 647 NHS Ester | 650 | 665 | 239,000 | 0.33 | ~1300 | Very bright and photostable Cy5 alternative. |

| DyLight™ 650 NHS Ester | 652 | 672 | 250,000 | - | ~1066 | Bright and photostable Cy5 alternative. |

Note: Quantum yield and molecular weight can vary slightly depending on the specific salt form and conjugation state. Data is compiled from various commercial and literature sources.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound and other amine-reactive dyes.

Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

-

Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

-

Activation of Carboxylic Acids:

-

Prepare fresh solutions of EDC and Sulfo-NHS in reaction buffer.

-

Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted activated esters. Incubate for 15-30 minutes.

-

Purification: Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., 548 nm for Sulfo-Cy3).

Labeling of Amine-Modified Oligonucleotides with an NHS Ester of a Cyanine Dye

This protocol outlines the labeling of an amine-modified oligonucleotide with a cyanine dye N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-modified oligonucleotide

-

Cyanine dye NHS ester (e.g., Sulfo-Cy3 NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

-

Dye Preparation: Immediately before use, dissolve the cyanine dye NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the dissolved dye to the oligonucleotide solution.

-

Vortex briefly and incubate for 4-6 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Determine the concentration and labeling efficiency of the purified conjugate by measuring its absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

Visualization of Signaling Pathways and Experimental Workflows

Fluorescently labeled biomolecules are pivotal for visualizing and understanding complex cellular processes. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a common experimental workflow where cyanine dyes are frequently employed.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Fluorescently labeled antibodies against total and phosphorylated forms of proteins in this pathway are commonly used in immunofluorescence microscopy to study its activation.[2]

Experimental Workflow for a Pull-Down Assay to Identify Protein-Protein Interactions

A pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins.[3] A "bait" protein is tagged and immobilized, and then used to "pull down" its interacting partners ("prey") from a cell lysate.[3] Fluorescently labeled antibodies can be used in the final western blot analysis to detect the prey protein.

Conclusion

The choice between this compound and other cyanine dyes depends heavily on the specific requirements of the experiment. This compound offers the significant advantage of high water solubility, which is beneficial for maintaining the integrity of sensitive biomolecules during labeling. For applications requiring different spectral properties or enhanced photostability, alternatives such as the Alexa Fluor or DyLight series of dyes may be more suitable. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent probe to achieve their scientific objectives.

References

Sulfo-Cy3 Amine: An In-depth Technical Guide to its Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye, and its applications in cellular imaging. We will delve into its chemical properties, detailed experimental protocols for its use in labeling cellular components, and quantitative data to inform experimental design.

Introduction to this compound

This compound is a bright, orange-red fluorescent dye that is a sulfonated derivative of the cyanine (B1664457) dye, Cy3. The presence of sulfonate groups makes the molecule highly water-soluble, which is advantageous for biological applications in aqueous environments.[1] Its primary amine group allows for the covalent conjugation to molecules containing carboxyl groups, such as acidic amino acid residues (aspartic acid, glutamic acid) on proteins.[2] This reaction is typically mediated by activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimde (sulfo-NHS).[3][4]

The spectral properties of Sulfo-Cy3 make it compatible with common fluorescence microscopy and flow cytometry setups.[5] It exhibits strong absorption and emission in the orange-red region of the spectrum, with good photostability for many imaging applications.[6][7] However, for demanding applications requiring high photostability, other dyes such as Alexa Fluor 555 may offer superior performance.[8]

Core Properties and Quantitative Data

For ease of comparison, the key quantitative properties of this compound and a common alternative, Alexa Fluor 555, are summarized below.

| Property | This compound | Alexa Fluor 555 | Reference |

| Excitation Maximum | ~548-554 nm | ~555 nm | [1][9] |

| Emission Maximum | ~563-568 nm | ~565 nm | [1][9] |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~162,000 | ~150,000 | [9] |

| Fluorescence Quantum Yield | ~0.1-0.11 | ~0.1 | [6][10] |

| Relative Photostability | Good | Excellent | [8][11] |

Key Applications in Cellular Imaging

This compound is a versatile tool for a variety of cellular imaging applications, primarily revolving around its ability to label and track biomolecules.

-

Labeling of Cell Surface Proteins: The membrane-impermeant nature of Sulfo-Cy3 allows for the specific labeling of proteins on the exterior of living cells. This is particularly useful for studying the localization, trafficking, and dynamics of cell surface receptors and other membrane proteins.[12]

-

Protein and Antibody Conjugation: this compound can be conjugated to purified proteins and antibodies. These fluorescently labeled molecules can then be used as probes in various assays, including immunofluorescence, flow cytometry, and Western blotting.

-

Cellular Tracing: Due to its high water solubility and bright fluorescence, this compound can be used as a cellular tracer. For example, it can be introduced into cells via microinjection to study cell-cell communication through gap junctions or to trace neuronal pathways.[13][14]

-

Flow Cytometry: Cells labeled with this compound, either on their surface or internally, can be analyzed and sorted using flow cytometry. This allows for the quantification of labeled cell populations and the analysis of cellular heterogeneity.[15][16][17]

Experimental Protocols

The following are detailed protocols for common applications of this compound in cellular imaging. These protocols are based on the two-step EDC/sulfo-NHS coupling chemistry.[3][4]

Labeling of Cell Surface Carboxyl Groups on Live Cells

This protocol describes the covalent attachment of this compound to accessible carboxyl groups on the surface of live cells.

Materials:

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 100 mM glycine (B1666218) in PBS

-

Cells in suspension or adherent cells in a culture plate

Procedure:

-

Cell Preparation:

-

For cells in suspension, wash the cells twice with ice-cold PBS and resuspend in ice-cold Activation Buffer.

-

For adherent cells, wash the cells twice with ice-cold PBS.

-

-

Activation of Cell Surface Carboxyl Groups:

-

Prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM sulfo-NHS.[4]

-

Add the activation solution to the cells and incubate for 15 minutes at room temperature with gentle agitation.

-

-

Washing:

-

For cells in suspension, pellet the cells by centrifugation and wash twice with ice-cold Labeling Buffer.

-

For adherent cells, aspirate the activation solution and wash the cells twice with ice-cold Labeling Buffer.

-

-

Labeling with this compound:

-

Prepare a solution of this compound in Labeling Buffer. A typical starting concentration is 1-5 mg/mL.

-

Add the this compound solution to the activated cells and incubate for 1-2 hours at room temperature in the dark with gentle agitation.

-

-

Quenching:

-

Wash the cells twice with Labeling Buffer to remove excess this compound.

-

Add Quenching Buffer to the cells and incubate for 10 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Final Washes and Imaging:

-

Wash the cells three times with PBS.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Workflow for labeling cell surface carboxyl groups.

Conjugation of this compound to a Protein

This protocol describes the covalent attachment of this compound to a purified protein containing accessible carboxyl groups.

Materials:

-

This compound

-

Purified protein (e.g., antibody, enzyme)

-

EDC

-

sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of Protein Carboxyl Groups:

-

Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS over the protein are good starting points.[18]

-

Add the EDC and sulfo-NHS solutions to the protein solution and incubate for 15 minutes at room temperature.

-

-

Removal of Excess Activators:

-

Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS. Collect the protein fraction.

-

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer. A 10 to 20-fold molar excess of the dye over the protein is recommended.

-

Add the this compound solution to the activated protein and incubate for 2 hours at room temperature in the dark.

-

-

Quenching the Reaction:

-

Add the quenching reagent to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

-

Workflow for protein conjugation with this compound.

Signaling Pathway Visualization

While this compound is not a direct probe for signaling pathways, it is instrumental in visualizing components of these pathways. For instance, a cell surface receptor involved in a signaling cascade can be labeled with this compound to study its internalization and trafficking upon ligand binding.

The diagram below illustrates a generalized workflow for studying receptor-mediated endocytosis using this compound-labeled cells.

Studying receptor trafficking with this compound.

Conclusion

This compound is a valuable fluorescent probe for cellular imaging, offering high water solubility and bright fluorescence. Its primary amine functionality allows for the labeling of carboxyl-containing biomolecules, enabling a wide range of applications from tracking cell surface proteins to quantifying cellular populations by flow cytometry. While newer generation dyes may offer enhanced photostability for long-term imaging, this compound remains a robust and widely used tool in the arsenal (B13267) of researchers in cell biology and drug development. Careful consideration of its properties and the appropriate conjugation chemistry, as detailed in this guide, will facilitate its successful application in elucidating complex cellular processes.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 6. lumiprobe.com [lumiprobe.com]

- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Elucidation of neuronal circuitry: protocol(s) combining intracellular labeling, neuroanatomical tracing and immunocytochemical methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Corrigendum: A Student's Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antigen density quantification of cell-surface immunotherapy targets by flow cytometry: Multi-antigen assay of neuroblastoma bone marrow metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. covachem.com [covachem.com]

Methodological & Application

Application Notes: Sulfo-Cy3 Amine Protein Labeling Protocol for Beginners

Introduction

Sulfo-Cy3 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly used for labeling proteins and peptides. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3][4] This protocol provides a detailed, step-by-step guide for beginners to successfully label proteins with Sulfo-Cy3 for downstream applications such as ELISA, Western blotting, immunofluorescence, and FACS.[5] The sulfonated nature of the dye enhances its water solubility, minimizing the need for organic solvents that can denature sensitive proteins.[1][6]

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester of Sulfo-Cy3. This results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with optimal labeling occurring in the pH range of 8.0-9.0.[2][4][7][8]

Caption: Chemical reaction of Sulfo-Cy3 NHS ester with a primary amine on a protein.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents

-

Protein of interest

-

Sulfo-Cy3 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5[7][8]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Important Considerations:

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[7][8] If your protein is in such a buffer, it must be dialyzed against the Reaction Buffer before labeling.

-

Protein Concentration: For optimal labeling, the protein concentration should be between 2-10 mg/mL.[7][8] A concentration below 2 mg/mL can significantly reduce labeling efficiency.[7][8]

Reagent Preparation

-

Protein Solution:

-

Sulfo-Cy3 NHS Ester Stock Solution (10 mM):

-

Briefly centrifuge the vial of Sulfo-Cy3 NHS Ester to collect the powder at the bottom.

-

Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[7][8]

-

Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh and used promptly as its reactivity decreases over time.[7]

-

Labeling Reaction

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10-fold molar excess of dye.[8][9] However, the optimal ratio can range from 2 to 10 and should be determined empirically for each protein.[7]

-

Moles of Protein: (Protein concentration in mg/mL) / (Protein molecular weight in mg/mmol) x (Volume of protein in mL)

-

Moles of Dye: Moles of Protein x Desired Molar Excess

-

Volume of Dye Stock: (Moles of Dye) / (Concentration of Dye Stock in mmol/mL)

-

-

Reaction Incubation:

Purification of Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[8][9]

-

Column Equilibration: Equilibrate the desalting column with Storage Buffer (PBS, pH 7.2-7.4) according to the manufacturer's instructions.

-

Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.[8][9]

-

Elution: Elute the labeled protein with Storage Buffer. The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.

-

Fraction Collection: Collect the fractions containing the brightly colored, labeled protein.[9]

Characterization of Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

-

Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).[7]

-

Calculation of DOS:

-

Protein Concentration (M): [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

A₂₈₀ = Absorbance at 280 nm

-

A_max = Absorbance at ~555 nm

-

CF₂₈₀ = Correction factor for dye absorbance at 280 nm (typically provided by the dye manufacturer, e.g., 0.06)[6]

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

-

Dye Concentration (M): A_max / ε_dye

-

ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~555 nm (e.g., 150,000 M⁻¹cm⁻¹)[11]

-

-

DOS: Dye Concentration / Protein Concentration

-

An optimal DOS for most antibodies is between 2 and 10.[7]

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Lower concentrations decrease labeling efficiency.[7][8] |

| Reaction Buffer pH | 8.0 - 9.0 | Optimal for amine reactivity.[7][8] |

| Dye Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use.[7][8] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | Needs to be optimized for each protein.[8] |

| Reaction Time | 1 hour | At room temperature, protected from light.[10] |

| Sulfo-Cy3 Absorbance Max | ~555 nm | For calculating dye concentration.[7] |

| Sulfo-Cy3 Emission Max | ~570 nm | For fluorescence detection.[12] |

| Optimal DOS (Antibodies) | 2 - 10 | Higher ratios can lead to signal quenching.[7] |

Workflow Diagram

References

- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. assaygenie.com [assaygenie.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

Application Notes and Protocols for Sulfo-Cy3 Amine in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3 amine and its derivatives in immunofluorescence (IF) staining of cells. This document covers the core properties of the dye, detailed protocols for antibody conjugation and cell staining, and troubleshooting tips to ensure high-quality, reproducible results.

Introduction to Sulfo-Cy3